molecular formula C19H22N4O B2778034 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 900263-12-9

4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Katalognummer: B2778034
CAS-Nummer: 900263-12-9
Molekulargewicht: 322.412
InChI-Schlüssel: VHHANBRFROCVKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a chemical compound of significant interest in medicinal chemistry and oncology research, specifically for its potential as a protein kinase inhibitor (PKI). Pyrazolo[1,5-a]pyrimidines are a notable class of fused heterocyclic compounds recognized for their potent activity in targeted cancer therapy . These compounds are structurally characterized by a rigid, planar bicyclic system, which can be strategically modified at various positions, such as the 3-, 5-, and 7-positions, to fine-tune their electronic properties, lipophilicity, and binding affinity for specific biological targets . The primary research value of this compound lies in its mechanism of action, which involves the inhibition of key protein kinases. Protein kinases are enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis, by catalyzing the transfer of a phosphate group from ATP to specific protein substrates . In many cancers, dysregulation of kinase activity due to mutation or overexpression is a hallmark, driving uncontrolled cell proliferation and survival . Pyrazolo[1,5-a]pyrimidine-based inhibitors, such as this morpholine derivative, are designed to act as ATP-competitive inhibitors, blocking the abnormal signaling pathways that are essential for cancer cell viability . This class of compounds has demonstrated promise in inhibiting a diverse range of kinases implicated in oncogenesis, including but not limited to CK2, EGFR, B-Raf, and MEK . The specific substitution pattern of this compound—featuring a 5-isopropyl group, a 3-phenyl ring, and a 7-morpholine moiety—is representative of structural optimizations explored in published structure-activity relationship (SAR) studies. These studies highlight how substituents at these critical positions can profoundly influence the compound's pharmacological properties, kinase selectivity, and overall efficacy in biological models . Researchers utilize this compound in various experimental settings, including in vitro enzymatic assays and cell-based studies, to investigate its cytotoxic, antiproliferative, and kinase-selective effects. It is strictly intended for research applications in a controlled laboratory environment. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14(2)17-12-18(22-8-10-24-11-9-22)23-19(21-17)16(13-20-23)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHANBRFROCVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321005
Record name 4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665113
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900263-12-9
Record name 4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substitution Patterns

Pyrazolo[1,5-a]pyrimidine derivatives differ primarily in substituents at positions 2, 5, 6, and 7. Key analogs include:

Compound Name Position 5 Position 7 Position 2/6 Molecular Weight Reference
4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Isopropyl Morpholine None 294.358
4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Methyl Morpholine None 294.358
4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Methyl Morpholine Methyl (position 6) 308.4
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Isopropyl 4-Methylpiperazine Methyl (position 2) Not reported
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine Chlorine Morpholine Methyl (position 2) Not reported
Glycohybrids (e.g., 10c) Bromophenyl Triazole-linked sugar None 653.2311 (10c)

Key Observations :

  • Position 7 : Morpholine is common, but replacement with 4-methylpiperazine () or triazole-linked sugars () alters solubility and bioactivity.
  • Positions 2/6 : Methyl or dimethyl groups () may improve metabolic stability but reduce conformational flexibility.

Physical and Chemical Properties

  • Solubility : Morpholine-containing derivatives exhibit moderate water solubility (e.g., 0.2 µg/mL for dimethyl analog in ). Halogenated variants (e.g., 10c in ) show lower solubility due to hydrophobic substituents .
  • Molecular Weight : Ranges from ~294 (main compound) to >650 for glycohybrids, impacting bioavailability and blood-brain barrier penetration .

Spectral Characteristics

13C NMR Data Comparison :

Compound Morpholine Carbons (δ ppm) Key Substituent Signals (δ ppm) Reference
4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine 66.5–68.6 Isopropyl (δ 22.3, 36.9)
4-(5-tert-Butyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine 66.5 tert-Butyl (δ 22.3), Methoxy (δ 55.5)
Glycohybrid 10c Not applicable Bromophenyl (δ 123.7), Sugar (δ 60–91)

Mass Spectrometry :

  • The main compound ([M+H]+ = 294.148) differs from glycohybrids (e.g., 10c: [M+H]+ = 653.2311) due to the triazole-sugar moiety .

Biologische Aktivität

4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a complex organic compound notable for its unique structural features, including a pyrazolo[1,5-a]pyrimidine core and a morpholine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Pyrazolo[1,5-a]pyrimidine Core : This moiety is known for its biological activity, particularly in inhibiting various kinases involved in cancer progression and inflammation.
  • Morpholine Ring : Enhances solubility and bioavailability, making the compound more suitable for therapeutic applications.
  • Isopropyl and Phenyl Substituents : These groups contribute to the compound's distinct chemical properties and may influence its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds structurally similar to 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine have shown promise against various cancer cell lines.

Case Studies and Findings

  • Inhibition of Cancer Cell Lines :
    • A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The results showed growth inhibition values with IC50 ranging from 3.79 µM to 42.30 µM .
    • Another investigation into related compounds reported IC50 values of 0.01 µM against MCF7 and 0.03 µM against NCI-H460 cell lines .
  • Mechanism of Action :
    • The mechanism involves interaction with cyclin-dependent kinases (CDK), crucial for cell cycle regulation. Inhibition of CDK2 has been highlighted as a significant pathway through which these compounds exert their anticancer effects .

Anti-inflammatory Activity

Compounds within the pyrazolo[1,5-a]pyrimidine class have also been noted for their anti-inflammatory properties. They act by inhibiting various pro-inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis of Similar Compounds

The table below summarizes the structural features and biological activities of compounds similar to 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(3-Methylpyrazol-1-yl)-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholineContains a methyl group on pyrazoleKinase inhibitionMethyl substitution alters binding affinity
4-(3-Pyridyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-oneLacks morpholine; has a pyridine ringAnticancer propertiesDifferent heterocyclic ring influences activity
4-(2-Fluorophenyl)-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidinFluorinated phenyl groupAntimicrobial activityFluorination enhances lipophilicity

This comparison illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.

Conclusion and Future Directions

The unique combination of structural features in 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine positions it as a promising candidate for further research in medicinal chemistry. Future studies should focus on:

  • Detailed Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its biological effects.
  • Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings.
  • Structural Modifications : Exploring how alterations to the molecular structure could enhance selectivity and potency against specific targets.

Q & A

Q. What are the common synthetic routes for preparing 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-keto esters) to form the pyrazolo[1,5-a]pyrimidine core .

Substitution at Position 7 : Reaction with morpholine derivatives under nucleophilic aromatic substitution (SNAr) conditions. For example, reacting 7-chloro precursors with morpholine in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

  • Key Data : Yield ranges from 45–70% depending on substituent steric effects .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Assignments focus on pyrimidine ring protons (δ 8.2–8.5 ppm for H-2), morpholine protons (δ 3.6–3.8 ppm), and isopropyl groups (δ 1.2–1.4 ppm). 13C signals for the pyrimidine C-7 (δ 160–165 ppm) confirm morpholine substitution .
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]+ with <5 ppm error validate the molecular formula .
  • X-ray Crystallography (if crystalline): Resolves bond angles and confirms planar pyrimidine-morpholine geometry (e.g., C–N bond length ~1.35 Å) .

Q. What initial biological screening assays are recommended for assessing therapeutic potential?

  • Methodological Answer :
  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to doxorubicin .
  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Receptor Binding : Radioligand displacement assays (e.g., adenosine A2A receptor binding using [3H]ZM241385) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with DMAc or NMP to reduce side reactions (e.g., hydrolysis of chloro intermediates) .
  • Catalysis : Use CuI (5 mol%) in SNAr reactions to accelerate morpholine substitution (reduces time from 12h to 4h) .
  • Microwave-Assisted Synthesis : Achieve 85% yield in 30 minutes at 120°C vs. 65% yield in conventional heating .
  • Data Table :
ConditionYield (%)Purity (HPLC)
Conventional (DMF, 12h)6592
Microwave (NMP, 0.5h)8598

Q. What strategies resolve contradictions between computational predictions and experimental NMR data?

  • Methodological Answer :
  • Dynamic Effects : Account for tautomerism (e.g., pyrimidine ring proton exchange) using variable-temperature NMR (VT-NMR) to observe coalescence .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict chemical shifts (<0.3 ppm deviation) .
  • Solvent Correction : Apply PCM models in computational tools to match experimental solvent (e.g., CDCl3 vs. DMSO-d6) .

Q. How does substitution at position 7 influence binding affinity to adenosine receptors?

  • Methodological Answer :
  • SAR Study : Morpholine at position 7 enhances water solubility and receptor selectivity (A2A vs. A1) due to H-bonding with Thr256 .
  • Data Table :
Substituent at Position 7A2A Ki (nM)A1 Ki (nM)Selectivity (A2A/A1)
Morpholine12.345036.6
Piperidine28.732011.1
Unsubstituted2108904.2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.